![molecular formula C17H20N6O2 B2563565 N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide CAS No. 1428365-70-1](/img/structure/B2563565.png)
N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide
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Description
The compound , N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide, is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural motifs, such as pyrimidine and pyrazole rings, which are known for their pharmacological significance and herbicidal activity. These structural components are often included in the design of compounds for their potential bioactivity .
Synthesis Analysis
The synthesis of related compounds involves multistep reactions. For instance, a series of N-{5-[2-(4,6-dimethoxy-pyrimidin-2-yloxy)-phenyl]-[1,3,4]thiadiazol-2-yl}2-aroxy-propanamides were synthesized through a process starting with 2-(4,6-dimethoxy-pyrimidin-2-yloxy)-benzaldehyde, which reacted with aminothiourea to yield an intermediate. This intermediate underwent ring closure to give the final thiadiazole derivative. The final compounds were obtained by reacting with 2-aroxy-propionyl chlorides . Similarly, the synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine was achieved through nucleophilic substitution .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using various analytical techniques such as IR, 1H-NMR, EIMS, and elemental analyses . Additionally, X-ray crystallography was used to determine the crystal structure of a related compound, providing detailed information about the arrangement of atoms within the molecule .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include nucleophilic substitution and ring closure reactions. The use of bromine as a cyclic reagent was mentioned in the synthesis of a thiadiazolo[2,3-a]pyrimidin derivative, which indicates the versatility of the synthetic approaches for these types of compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting points, and stability, are not explicitly detailed in the provided papers. However, the crystallographic data of a related compound, including its density and crystal system, were reported, which can give insights into the physical properties of similar compounds . The herbicidal activity of some compounds at a concentration of 100 mg/L against Brassica campestris L. was noted, suggesting their potential use in agricultural applications .
Scientific Research Applications
Anticancer and Anti-5-lipoxygenase Agents
A study by Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, including compounds related to N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(3,5-dimethylisoxazol-4-yl)propanamide, and evaluated them for their cytotoxic and 5-lipoxygenase inhibition activities. The compounds showed promising results in both the HCT-116 and MCF-7 cancer cell lines, highlighting their potential as anticancer and anti-5-lipoxygenase agents (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) reported the synthesis of pyrimidine-linked pyrazole heterocyclics by microwave irradiative cyclocondensation. These compounds, closely related to this compound, showed notable insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms (Deohate & Palaspagar, 2020).
Herbicidal Activity
Liu and Shi (2014) synthesized a series of compounds containing pyrimidine and thiadiazole rings, demonstrating moderate to good selective herbicidal activity against Brassica campestris L. These compounds, sharing structural similarities with this compound, did not show inhibitory activity against Echinochloa crus-galli at the tested concentrations (Liu & Shi, 2014).
Antimicrobial Evaluation
Farag et al. (2009) explored the synthesis of various derivatives incorporating the pyrimidine ring, which exhibited moderate antimicrobial activity. This research provides insights into the potential of this compound derivatives in antimicrobial applications (Farag et al., 2009).
properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-10-7-11(2)23(21-10)16-8-15(18-9-19-16)20-17(24)6-5-14-12(3)22-25-13(14)4/h7-9H,5-6H2,1-4H3,(H,18,19,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYQCAAKYGHAHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CCC3=C(ON=C3C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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